2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the purine core: Introduction of the ethoxy and hydroxy groups through substitution reactions.
Amidation: Formation of the carboxamide group through reactions with amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the purine ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their interactions with enzymes and receptors. This compound could be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Purine derivatives have been explored for their therapeutic potential in treating various diseases, including cancer, viral infections, and inflammatory conditions. This compound might be evaluated for similar applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific interactions with biological targets. Typically, purine derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, phosphodiesterases, or adenosine receptors, among others.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological roles.
Caffeine: A well-known stimulant that is also a purine derivative.
Theophylline: Used in the treatment of respiratory diseases.
Uniqueness
What sets 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its specific substitution pattern, which could confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-31-14-10-6-5-9-13(14)27-21-17(25-22(27)30)16(19(23)29)24-20(26-21)12-8-7-11-15(18(12)28)32-4-2/h5-11,28H,3-4H2,1-2H3,(H2,23,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBKGOOQCTASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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